3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one

Description

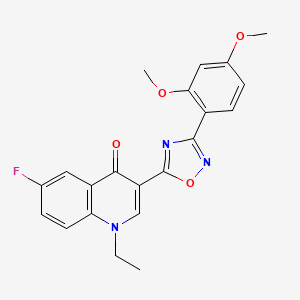

The compound 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one features a quinolin-4(1H)-one core substituted with a 1,2,4-oxadiazole ring at the 3-position. The oxadiazole moiety is further functionalized with a 2,4-dimethoxyphenyl group, while the quinoline nitrogen is ethylated, and a fluorine atom is present at the 6-position.

Properties

IUPAC Name |

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O4/c1-4-25-11-16(19(26)15-9-12(22)5-8-17(15)25)21-23-20(24-29-21)14-7-6-13(27-2)10-18(14)28-3/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMNVUYJRFDRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the formation of the quinoline core, followed by the introduction of the oxadiazole ring and the 2,4-dimethoxyphenyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The fluorine atom and the oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of various bacterial and cancer cell lines.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.

Biological Research: It is used as a probe in biological studies to understand the interactions between small molecules and biological targets.

Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cellular processes. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria, leading to antibacterial effects. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell survival and proliferation.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on heterocyclic cores, substituents, and reported applications.

Oxadiazole-Containing Compounds

Oxadiazoles are five-membered heterocycles with diverse pharmacological and agrochemical applications.

Key Findings :

- Substituent Effects: The target compound’s 2,4-dimethoxyphenyl group is electron-rich, contrasting with the electron-withdrawing dichloro substituents in oxadiazon and oxadiargyl.

- Antimicrobial Potential: The pyridinyl-oxadiazole derivative () exhibits antimicrobial activity, suggesting that the target compound’s oxadiazole moiety could confer similar properties if tested .

Triazole Derivatives

Triazoles, though distinct from oxadiazoles, share applications in medicinal and agrochemical chemistry.

Key Findings :

- Synthetic Methods : Triazole derivatives (e.g., ) are synthesized via sodium ethoxide-mediated alkylation, a method adaptable to oxadiazole synthesis. However, the target compound’s oxadiazole likely requires cyclization of amidoximes or nitrile oxides, reflecting divergent synthetic pathways .

- Bioactivity : Fluorinated aryl groups (e.g., 2,4-difluorophenyl in ) are common in antifungals and antivirals. The target’s 6-fluoro substituent may similarly enhance membrane permeability or target binding .

Quinolinone Derivatives

Quinolin-4(1H)-ones are scaffolded in antibiotics (e.g., fluoroquinolones) and kinase inhibitors.

- Fluoroquinolones: Antibiotics like ciprofloxacin feature a 6-fluoro substituent on a quinolone core, analogous to the target compound.

Biological Activity

3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline backbone and an oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 343.35 g/mol. The presence of the dimethoxyphenyl group enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : These compounds often act by disrupting bacterial DNA synthesis or inhibiting topoisomerase enzymes, crucial for bacterial replication.

| Compound | Activity | Target Organism |

|---|---|---|

| 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one | Antibacterial | S. aureus, E. coli |

Anticancer Potential

The compound has also been evaluated for anticancer activity:

- Cell Line Studies : In studies involving human cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549), the compound demonstrated cytotoxic effects with IC50 values in the low micromolar range.

- Mechanism of Action : It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 5.0 | Apoptosis induction |

| A549 | 7.5 | Cell cycle arrest |

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of quinoline derivatives. The results indicated that compounds with similar structures to our target compound exhibited potent activity against multidrug-resistant strains.

Study 2: Anticancer Activity

In a clinical trial assessing the efficacy of quinoline-based drugs in cancer therapy, patients treated with a similar compound showed a significant reduction in tumor size compared to controls, suggesting a promising avenue for further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.